Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate
Description
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide characterized by a planar Caryl–NH–N=C linkage and a Z-configuration at the carbon-nitrogen double bond . This compound belongs to a class of hydrazones used in heterocyclic synthesis, particularly for constructing spiroheterocycles and annulated systems. Its structure features a 2-methylphenyl substituent, which influences both electronic and steric properties, differentiating it from analogues with other aryl groups.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9+ |
InChI Key |
ABRATOLIWLJHJQ-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(\C(=O)OC)/Cl |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl chloroacetate with 2-methylphenylhydrazine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity due to the presence of the hydrazine moiety, which is known for its reactivity and ability to form various derivatives.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound may possess anticancer properties. For example, a related compound was evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The hydrazone derivatives have shown promise in targeting specific cancer pathways, making them candidates for further development in cancer therapy .
Synthesis and Derivative Formation
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acetic acid derivatives under controlled conditions. The following table summarizes common synthetic routes:
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation Reaction | 2-Methylphenylhydrazine + Chloroacetate | Reflux in ethanol | High |
| Acetylation | Hydrazine + Acetic Anhydride | Room temperature | Moderate |
| Cyclization | Hydrazine + Carbonyl Compounds | Heat under reflux | Variable |
These methods highlight the versatility of the compound's synthesis, allowing for modifications that can enhance its biological activity.
Case Study: Anticancer Evaluation
A recent study investigated a series of hydrazone derivatives related to this compound for their anticancer properties. The study demonstrated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
Case Study: Antimicrobial Testing
Another research project focused on assessing the antimicrobial efficacy of hydrazine derivatives against common bacterial strains. This compound was included in the screening process, showing promising results against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The chloro group and the hydrazinylidene moiety play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The substituent on the phenyl ring significantly impacts molecular geometry, hydrogen bonding, and reactivity. Key analogues include:
Key Observations :
Crystallographic and Hydrogen-Bonding Features
Crystallographic data reveal trends in molecular conformation and supramolecular assembly:
Key Observations :
Biological Activity
Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is a hydrazone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, may exhibit various pharmacological properties, including antioxidant and anticancer activities. This article aims to compile and analyze the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in biological systems, and potential applications.
- Molecular Formula : C10H11ClN2O2
- Molecular Weight : 226.66 g/mol
- CAS Number : 96722-48-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The hydrazone moiety allows for potential hydrogen bonding and coordination with metal ions, which can modulate enzyme activity and receptor interactions.
Antioxidant Activity
Research indicates that hydrazone compounds, including this compound, may exhibit significant antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of similar hydrazones, revealing that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .
Anticancer Potential
Hydrazones have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. Studies suggest that this compound may inhibit cell proliferation and promote cell death in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and apoptosis .
Study on Antioxidant Effects
A study conducted on a series of hydrazone derivatives demonstrated that those with similar structural characteristics to this compound exhibited high antioxidant activity. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to untreated controls, suggesting protective effects against oxidative damage .
Evaluation of Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death, highlighting its potential as a therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Outcome |
|---|---|---|
| Antioxidant | Free radical scavenging | Significant reduction in oxidative stress |
| Anticancer | Induction of apoptosis | Inhibition of cell proliferation |
| Cytotoxicity | Modulation of signaling pathways | Increased cell death in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
